molecular formula C18H20N2O4 B5641081 N-(2-methyl-5-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

N-(2-methyl-5-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No.: B5641081
M. Wt: 328.4 g/mol
InChI Key: SHUYEGRGLJDKHO-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11-5-6-13(3)18(14(11)4)24-10-17(21)19-16-9-15(20(22)23)8-7-12(16)2/h5-9H,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUYEGRGLJDKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide typically involves the following steps:

    Acylation: The formation of the acetamide linkage through a reaction between an amine and an acyl chloride or anhydride.

    Etherification: The attachment of the 2,3,6-trimethylphenoxy group via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, acylation, and etherification processes, optimized for yield and purity. These methods would include the use of appropriate catalysts, solvents, and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under various conditions.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group and the acetamide linkage could play crucial roles in binding to molecular targets and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-5-nitrophenyl)acetamide: Lacks the trimethylphenoxy group, which may result in different chemical properties and applications.

    2-(2,3,6-trimethylphenoxy)acetamide:

Uniqueness

N-(2-methyl-5-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is unique due to the combination of the nitro group and the trimethylphenoxy moiety. This combination imparts distinct chemical properties, making it suitable for specific applications that similar compounds might not be able to fulfill.

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